molecular formula C12H21NO2 B13327049 tert-Butyl (R)-2-allylpyrrolidine-1-carboxylate

tert-Butyl (R)-2-allylpyrrolidine-1-carboxylate

Cat. No.: B13327049
M. Wt: 211.30 g/mol
InChI Key: REHOBPXCTRHRJK-JTQLQIEISA-N
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Description

tert-Butyl ®-2-allylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-allylpyrrolidine-1-carboxylate typically involves the reaction of ®-2-allylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-Butyl ®-2-allylpyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-allylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated pyrrolidine derivatives .

Scientific Research Applications

tert-Butyl ®-2-allylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-allylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-2-allylpyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group and an allyl-substituted pyrrolidine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various applications .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl (2R)-2-prop-2-enylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1

InChI Key

REHOBPXCTRHRJK-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CC=C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=C

Origin of Product

United States

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